molecular formula C11H11BrF2N2O2S B1431916 ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351654-38-0

ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1431916
M. Wt: 353.19 g/mol
InChI Key: BXFQVSSVBMTVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, or EDTA-HBr, is an important organic compound that has been widely used in scientific research, particularly in the fields of biochemistry and physiology. EDTA-HBr is an organic compound that is composed of an ethyl group, an iminobenzo[d]thiazol moiety, and an acetate hydrobromide group. It is a white solid that is soluble in water and organic solvents. EDTA-HBr has a variety of applications in scientific research, including as a chelating agent, a reagent for the synthesis of organic compounds, and a biochemical and physiological reagent.

Scientific Research Applications

EDTA-HBr is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has a variety of applications, including as a chelating agent, a reagent for the synthesis of organic compounds, and a biochemical and physiological reagent.
As a chelating agent, EDTA-HBr is used to complex metal ions and remove them from aqueous solutions. This makes it useful for applications such as the purification of water and the removal of heavy metals from industrial wastewater.
As a reagent for the synthesis of organic compounds, EDTA-HBr is used in the synthesis of a variety of organic compounds, such as amines and amino acids.
As a biochemical and physiological reagent, EDTA-HBr is used in a variety of biochemical and physiological experiments, such as the determination of enzyme activity and the study of enzyme kinetics.

Mechanism Of Action

The mechanism of action of EDTA-HBr is based on its ability to complex metal ions and remove them from aqueous solutions. EDTA-HBr forms a complex with metal ions in which the metal ion is bound to the EDTA-HBr molecule. This complex is then removed from the aqueous solution by precipitation or filtration.

Biochemical And Physiological Effects

The biochemical and physiological effects of EDTA-HBr are largely dependent on its application. As a chelating agent, EDTA-HBr can be used to remove metal ions from aqueous solutions, which can have beneficial effects on the environment. As a reagent for the synthesis of organic compounds, EDTA-HBr can be used to synthesize a variety of organic compounds, which can have beneficial effects on the environment. As a biochemical and physiological reagent, EDTA-HBr can be used to study enzyme kinetics and determine enzyme activity, which can have beneficial effects on biochemistry and physiology research.

Advantages And Limitations For Lab Experiments

The advantages of using EDTA-HBr in lab experiments include its low cost, its availability, and its ease of use. EDTA-HBr is also a relatively non-toxic compound, making it safe to use in laboratory experiments.
The limitations of using EDTA-HBr in lab experiments include its susceptibility to hydrolysis, its low solubility in some organic solvents, and its susceptibility to oxidation. Additionally, EDTA-HBr is not very stable in aqueous solutions, making it unsuitable for some laboratory applications.

Future Directions

For the use of EDTA-HBr in scientific research include its use as a chelating agent for the purification of water and the removal of heavy metals from industrial wastewater; its use as a reagent for the synthesis of organic compounds; its use as a biochemical and physiological reagent; its use in the study of enzyme kinetics; its use as a stabilizing agent for proteins; and its use as a reagent in the synthesis of pharmaceuticals. Additionally, EDTA-HBr could be used in the development of new chemical reactions and processes, as well as in the development of new materials.

properties

IUPAC Name

ethyl 2-(4,6-difluoro-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S.BrH/c1-2-17-9(16)5-15-10-7(13)3-6(12)4-8(10)18-11(15)14;/h3-4,14H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFQVSSVBMTVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2SC1=N)F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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